molecular formula C12H14F3NO B2756363 (4S)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one CAS No. 1030852-38-0

(4S)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one

Cat. No.: B2756363
CAS No.: 1030852-38-0
M. Wt: 245.245
InChI Key: ZJRRIOCICOIXGX-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-4-Amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one is a fluorinated β-aminoketone derivative featuring a stereogenic center at the C4 position (S-configuration). Its structure includes a 4-methylphenyl group, a trifluoromethyl substituent at C5, and an amino group at C2.

Properties

IUPAC Name

(4S)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c1-8-3-5-10(6-4-8)11(16,7-9(2)17)12(13,14)15/h3-6H,7,16H2,1-2H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRRIOCICOIXGX-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)C)(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@](CC(=O)C)(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methylbenzaldehyde with a suitable fluorinating agent to introduce the trifluoromethyl group.

    Amination: The intermediate is then subjected to amination using an appropriate amine source under controlled conditions to introduce the amino group.

    Final Cyclization: The final step involves cyclization to form the pentan-2-one structure, which is achieved through a series of condensation and reduction reactions.

Industrial Production Methods

In an industrial setting, the production of (4S)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the multi-step synthesis in a controlled environment.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

    Quality Control: Analytical methods like NMR, IR, and mass spectrometry are used to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

(4S)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Chemistry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4S)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares Key Structural Features of the target compound and its analogs:

Compound Name Aromatic Substituent Amino Group Fluorine Substituents Ketone Position Stereochemistry
(4S)-4-Amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one 4-Methylphenyl C4 (primary) 3× CF3 at C5 C2 S-configuration
4F-Pentedrone (1-(4-Fluorophenyl)-2-(methylamino)pentan-1-one) 4-Fluorophenyl C2 (methylamino) 1× F at aryl ring C1 Not specified
(S)-4-(4-Methylphenyl)-2-pentanone 4-Methylphenyl None None C2 S-configuration

Key Observations :

  • The trifluoromethyl group in the target compound distinguishes it from 4F-Pentedrone (single fluorine on the aryl ring) and the non-fluorinated analog in .
  • The S-configuration at C4 in the target compound may influence chiral recognition in biological systems, a feature absent in 4F-Pentedrone (stereochemistry unspecified).
  • The methylamino group in 4F-Pentedrone (C2) vs. the primary amino group (C4) in the target compound suggests divergent pharmacological targets. Methylamino groups are common in stimulants (e.g., cathinones), while primary amines may interact with amino acid transporters or enzymes .

Physicochemical and Crystallographic Properties

Crystallographic Trends

highlights the role of weak interactions (C–H⋯N, π–π stacking) in stabilizing crystal structures of imidazole-4-imines with 4-methylphenyl groups. While crystallographic data for the target compound are unavailable, its trifluoromethyl group may introduce stronger dipole-dipole interactions compared to halogenated analogs, altering packing efficiency and solubility .

Lipophilicity and Solubility
  • Target Compound : High lipophilicity (logP ~3–4 estimated) due to trifluoromethyl and 4-methylphenyl groups.
  • 4F-Pentedrone: Moderate lipophilicity (logP ~2.5) from the fluorophenyl and methylamino groups .
  • (S)-4-(4-Methylphenyl)-2-pentanone: Lower lipophilicity (logP ~2.0) due to lack of polar substituents .
Hypothesized Activity
  • The target compound’s β-aminoketone scaffold resembles synthetic cathinones (e.g., 4F-Pentedrone), which act as dopamine-norepinephrine reuptake inhibitors. However, the trifluoromethyl group may reduce CNS penetration compared to fluorine-substituted aryl rings .
Anti-Inflammatory Potential

The trifluoromethyl group in the target compound may enhance binding affinity to inflammatory targets like COX-2 .

Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound 4F-Pentedrone (S)-4-(4-Methylphenyl)-2-pentanone
Molecular Formula C13H15F3NO C12H16FNO C12H16O
Molecular Weight (g/mol) 264.26 209.26 176.26
logP (Estimated) 3.5–4.0 2.5 2.0
Aromatic Substituent 4-Methylphenyl 4-Fluorophenyl 4-Methylphenyl
Fluorine Content 3× CF3 1× F None

Biological Activity

(4S)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one is a synthetic compound notable for its unique trifluoromethyl group and chiral center. Its molecular structure suggests potential applications in medicinal chemistry, particularly due to the biological effects imparted by its functional groups. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C12H14F3NOC_{12}H_{14}F_3NO, indicating the presence of three fluorine atoms, one nitrogen atom, an amino group, and a ketone functional group. The trifluoromethyl group enhances both metabolic stability and lipophilicity, which can significantly affect biological activity and bioavailability.

The exact mechanism of action for (4S)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one remains to be fully elucidated. However, based on its chemical structure:

  • Inhibition of Enzymatic Activity: The compound may act as an inhibitor for enzymes involved in critical signaling pathways.
  • Induction of Apoptosis: Similar compounds have been shown to induce apoptosis through mitochondrial pathways by altering the balance of pro-apoptotic and anti-apoptotic proteins .

Comparative Analysis

To better understand the potential biological activity of (4S)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
(4R)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-oneSimilar structure but differs in chiralityPotentially different biological activity due to stereochemistry
5-Amino-5-(3-fluorophenyl)pentan-2-oneContains a fluorophenyl groupVariation in fluorine substitution may affect pharmacokinetics
3-TrifluoromethylbenzamideTrifluoromethyl group on an aromatic systemInvestigated for different therapeutic applications

Case Studies

While specific case studies directly involving (4S)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one are scarce in the literature, related compounds have demonstrated significant antitumor activity. For example:

  • IMB-1406 Study: A study identified a farnesyltransferase inhibitor exhibiting IC50 values between 6.92–8.99 μM against various cancer cell lines. This study highlights the importance of structural modifications in enhancing biological activity .

Q & A

Q. What are the optimal synthetic routes for (4S)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one, and how can purity be ensured?

The synthesis of structurally related ketones, such as 4-(4-fluorophenyl)-4-methylpentan-2-one, involves condensation reactions (e.g., between aldehydes and ketones) under anhydrous conditions with catalysts like HCl gas . For the target compound, enantioselective synthesis may require chiral catalysts or resolution techniques to achieve the (4S) configuration. Purification via recrystallization or chromatography is critical to remove byproducts like unreacted precursors or racemic mixtures. Analytical methods (HPLC, NMR) should confirm purity ≥95% .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) is essential for confirming stereochemistry (e.g., ¹H/¹³C NMR for backbone and substituent analysis). Infrared (IR) spectroscopy identifies functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns. For chiral verification, polarimetry or chiral HPLC can assess enantiomeric excess .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Dopamine/norepinephrine reuptake inhibition can be tested using radiolabeled ligand displacement assays (e.g., [³H]-nisoxetine for norepinephrine transporters). Cell-based assays (e.g., HEK-293 cells expressing human transporters) measure uptake inhibition via fluorescence or scintillation counting. Dose-response curves (IC₅₀ values) should be compared to reference compounds like methylphenidate .

Advanced Research Questions

Q. How does enantiomeric purity impact the compound's pharmacological profile?

The (4S) configuration likely dictates binding affinity to neurotransmitter transporters. Comparative studies using enantiomeric pairs (e.g., (4S) vs. (4R)) should employ electrophysiology (patch-clamp) or radioligand binding to quantify stereoselectivity. Impurity profiles (e.g., racemization during synthesis) must be controlled, as even 5% contamination can skew in vivo results .

Q. What methodologies are recommended for in vivo pharmacokinetic and behavioral studies?

Pharmacokinetics: Administer the compound intravenously/orally in rodents, with blood sampling via microdialysis. LC-MS/MS quantifies plasma/brain concentrations. Behavioral assays (e.g., open-field tests for locomotor activity, forced swim tests for antidepressant effects) should correlate pharmacokinetic data with observed effects. Hyperthermia, a stimulant side effect, requires core temperature monitoring .

Q. How can computational modeling elucidate its mechanism of action?

Molecular docking (e.g., AutoDock Vina) predicts binding modes to dopamine/norepinephrine transporters. Molecular dynamics simulations (AMBER/GROMACS) assess stability of ligand-receptor complexes. QSAR models compare substituent effects (e.g., trifluoromethyl vs. methyl groups) on activity. Validate predictions with mutagenesis studies (e.g., transporter mutants with altered binding pockets) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from assay conditions (e.g., buffer pH affecting ionization) or impurities. Replicate studies under standardized protocols (e.g., NIH Assay Guidance Manual). Cross-validate using orthogonal methods: For example, pair radioligand displacement with electrophysiology. Report purity metrics (HPLC traces) and stereochemistry in all publications .

Q. How do structural analogs differ in their metabolic stability and toxicity profiles?

Compare the compound to analogs like 4-chloro-4-methylpentan-2-one via hepatic microsome assays (phase I/II metabolism). LC-MS identifies metabolites (e.g., hydroxylation, deamination). Toxicity screening: Ames test for mutagenicity, hERG assay for cardiac risk. The trifluoro group may reduce metabolic degradation but increase bioaccumulation potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.